Cas no 2172253-45-9 ({3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride)
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- {3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
- Bicyclo[2.2.1]heptane-2-methanesulfonyl chloride, 3,3-dimethyl-
- {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride
- starbld0020424
- (3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
- EN300-1068277
- 2172253-45-9
- (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanesulfonyl chloride
-
- Inchi: 1S/C10H17ClO2S/c1-10(2)8-4-3-7(5-8)9(10)6-14(11,12)13/h7-9H,3-6H2,1-2H3
- InChI Key: SOROUEYUSBJMAF-UHFFFAOYSA-N
- SMILES: C12CC(CC1)C(C)(C)C2CS(Cl)(=O)=O
Computed Properties
- Exact Mass: 236.0637786g/mol
- Monoisotopic Mass: 236.0637786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Density: 1.201±0.06 g/cm3(Predicted)
- Boiling Point: 308.0±11.0 °C(Predicted)
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY06087-2.5g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
| A2B Chem LLC | AY06087-5g |
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$3173.00 | 2024-04-20 | |
| A2B Chem LLC | AY06087-50mg |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 50mg |
$286.00 | 2024-04-20 | |
| A2B Chem LLC | AY06087-100mg |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 100mg |
$409.00 | 2024-04-20 | |
| A2B Chem LLC | AY06087-250mg |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 250mg |
$571.00 | 2024-04-20 | |
| A2B Chem LLC | AY06087-500mg |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 500mg |
$881.00 | 2024-04-20 | |
| A2B Chem LLC | AY06087-1g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 1g |
$1119.00 | 2024-04-20 | |
| Enamine | EN300-1068277-0.05g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 0.05g |
$238.0 | 2023-10-28 | |
| Enamine | EN300-1068277-0.1g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 0.1g |
$355.0 | 2023-10-28 | |
| Enamine | EN300-1068277-0.25g |
{3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride |
2172253-45-9 | 95% | 0.25g |
$509.0 | 2023-10-28 |
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride
Introduction to {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride (CAS No. 2172253-45-9)
{3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2172253-45-9, is a derivative of a bicyclic structure, featuring a unique framework that makes it particularly valuable in synthetic chemistry and drug development. The presence of a methanesulfonyl chloride functional group enhances its utility as an intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive compounds.
The molecular architecture of {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride consists of a bicyclo[2.2.1]heptane core, which is substituted with two methyl groups at the 3-position and a methanesulfonyl chloride group at the 2-position. This specific arrangement imparts unique reactivity and stability characteristics to the compound, making it a versatile building block in organic synthesis. The bicyclo[2.2.1]heptane scaffold is known for its rigid three-dimensional structure, which can be advantageous in designing molecules with specific spatial orientations required for biological activity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicine and materials science. {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride has emerged as a key intermediate in the synthesis of various pharmacologically active agents. Its structural features allow for modifications at multiple positions, enabling chemists to explore a wide range of derivatives with tailored properties.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The methanesulfonyl chloride group is particularly useful for introducing sulfonyl functionalities into target molecules, which are often critical for biological activity. For instance, sulfonylated compounds have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The ability to incorporate this functional group efficiently into complex molecular frameworks makes {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride an invaluable tool for medicinal chemists.
Recent research has highlighted the compound's utility in the development of kinase inhibitors, which are widely used in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with disease states. By designing inhibitors that target specific kinases, researchers can modulate these pathways to treat conditions such as leukemia and breast cancer. The structural motif of {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride provides an ideal platform for creating such inhibitors due to its ability to interact selectively with kinase active sites.
The synthesis of {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the complex bicyclic core efficiently. The introduction of the methanesulfonyl chloride group typically involves chlorosulfonation followed by reaction with a suitable nucleophile or reducing agent.
In addition to its pharmaceutical applications, this compound has shown potential in materials science research. The rigid bicyclic structure can contribute to the development of novel polymers and coatings with enhanced mechanical properties and thermal stability. Researchers are exploring its use as a monomer or intermediate in polymerization reactions to create materials with specific functionalities tailored for industrial applications.
The safety profile of {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride is another important consideration in its application and handling. While sulfonyl chlorides can be reactive under certain conditions, proper storage and handling protocols can mitigate risks associated with their use in laboratory settings or industrial processes. It is essential to follow standard safety guidelines when working with this compound to ensure both operator safety and product integrity.
Future research directions may focus on expanding the chemical space accessible through derivatives of {3,3-dimethylbicyclo2.2.1heptan-2-yl}methanesulfonyl chloride}. Advances in computational chemistry and artificial intelligence are enabling more efficient virtual screening and design of novel molecules based on existing scaffolds like this one。 This could accelerate the discovery of new bioactive compounds with improved efficacy and reduced side effects.
In conclusion,{3,3-dimethylbicyclo[...]
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